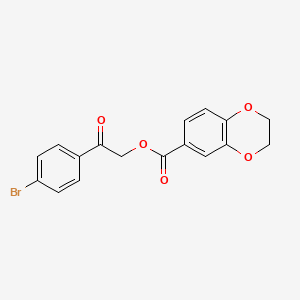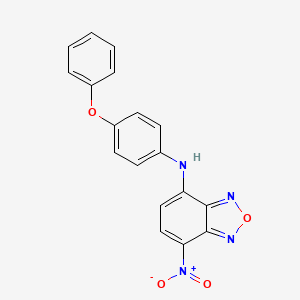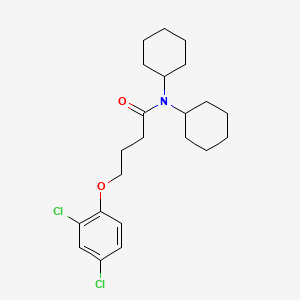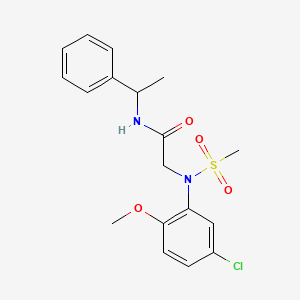
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as DFBNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine are primarily mediated through its action on the GABA-A receptor. By enhancing the activity of the receptor, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can lead to increased inhibition of neuronal activity, which can have a range of effects on the brain and body. These effects can include sedation, anxiolysis, anticonvulsant activity, and muscle relaxation.
実験室実験の利点と制限
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several advantages as a tool for scientific research, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier. However, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine also has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, including the development of more potent and selective analogs, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other neurotransmitter systems and signaling pathways. Additionally, further studies are needed to better understand the long-term effects of 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine on the brain and body, as well as its potential toxicity and side effects.
合成法
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine.
科学的研究の応用
1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been explored as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been used as a tool to study the function of certain neurotransmitter receptors, such as the GABA-A receptor. In biochemistry, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been utilized as a probe to study the structure and function of certain proteins.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-11-9-16(14(21)10-15(11)24(26)27)22-5-7-23(8-6-22)18(25)17-12(19)3-2-4-13(17)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPBUYYTRSJVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)




![3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)

![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)

